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Compound of Interest

Compound Name: THK5351 (R enantiomer)

Cat. No.: B2779874 Get Quote

An In-Depth Technical Guide on the THK5351 R Enantiomer

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of the R enantiomer of THK5351. While the S-enantiomer, often

radiolabeled as [¹⁸F]THK-5351, is more extensively studied and utilized as a positron emission

tomography (PET) tracer for in vivo imaging of tau pathology, this document collates the

available information on the R enantiomer and provides context through data on the more

researched S-enantiomer.[1][2][3][4][5][6]

Chemical Structure and Identity
The THK5351 R enantiomer is a chiral molecule belonging to the arylquinoline class of

compounds. Its systematic name is (R)-1-fluoro-3-(2-(6-(methylamino)pyridin-3-yl)quinolin-6-

yloxy)propan-2-ol.

Chemical Structure:

The chemical structure of the THK5351 R enantiomer is depicted below.

SMILES Notation: O--INVALID-LINK--CF[7]

Physicochemical Properties
The general physicochemical properties of THK5351 are summarized in the table below. It is

important to note that enantiomers share the same physical properties except for their
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interaction with plane-polarized light and other chiral molecules.[8] Therefore, properties like

molecular weight, formula, and melting point are identical for both R and S enantiomers.

Property Value Reference

Molecular Formula C₁₈H₁₈FN₃O₂ [7]

Molecular Weight 327.35 g/mol [7]

Appearance Solid (Light yellow to yellow) [7]

Solubility
DMSO: 50 mg/mL (152.74

mM) (with sonication)
[7]

Storage and Stability:

Powder: -20°C for 3 years, 4°C for 2 years.[7]

In Solvent: -80°C for 2 years, -20°C for 1 year.[7]

Biological Activity and Binding Profile
THK5351 was initially developed as a PET tracer for imaging tau protein aggregates, which are

a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9] However,

subsequent studies revealed that it also exhibits high affinity for monoamine oxidase B (MAO-

B).[10][11][12][13]

While the S-enantiomer ([¹⁸F]THK-5351) has been the focus of most in vivo and in vitro studies

due to its more favorable pharmacokinetic profile for imaging, the binding characteristics are

generally discussed for the compound class.[1][2][3][4][5][6] The S-enantiomer has been shown

to have superior properties for tau imaging, including better clearance from the brain.[2][4][5]

Binding Affinity:

The binding affinities of THK5351 for its primary targets are presented below. It is crucial to

note that these studies often use the S-enantiomer or a racemic mixture.
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Target Ligand/Tracer
Binding
Affinity (Kᵢ or
Kₔ)

Brain
Region/Assay
Condition

Reference

Tau Aggregates [¹⁸F]THK-5351 Kₔ = 2.9 nM

Alzheimer's

disease

hippocampal

homogenates

[7]

Tau Aggregates ³H-THK5351
Kₔ₁ = 5.6 nM, Kₔ₂

= 1 nM

Saturation

studies
[14]

Tau (super-high

affinity)

³H-THK5351 vs.

unlabeled

THK5351

Kᵢ = 0.1 pM

Competition

studies in

hippocampus

[14]

Tau (high affinity)

³H-THK5351 vs.

unlabeled

THK5351

Kᵢ = 16 nM

Competition

studies in

hippocampus

[14]

MAO-B
³H-l-deprenyl vs.

THK5351

Kᵢ ≈ 150 nM (for

THK5117, a

related

compound)

Putamen [10]

MAO-B

³H-THK5351 vs.

unlabeled

deprenyl

Displacement of

~50%
Basal ganglia [14]

The dual binding nature of THK5351 is a critical consideration in the interpretation of PET

imaging data. While it can visualize tau pathology, the signal is confounded by its binding to

MAO-B, which is highly expressed in various brain regions.[13]

Signaling and Binding Pathway Diagram:
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Caption: Logical diagram of THK5351's dual binding targets.

Experimental Protocols
The most well-documented experimental procedures for THK5351 involve the radiosynthesis of

the S-enantiomer for use in PET imaging.

Automated Radiosynthesis of [¹⁸F]THK-5351
This protocol describes a common method for producing [¹⁸F]THK-5351.

Precursor: (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-

tosyloxy]propoxy]quinoline (THK-5352).[1][15]

Methodology:

[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via a

cyclotron and trapped on a QMA cartridge.[1]

Elution: The trapped [¹⁸F]fluoride is eluted with a Kryptofix 222 (K222) solution.[1]

Azeotropic Drying: The [¹⁸F]fluoride/K222 mixture is dried azeotropically.
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Radiofluorination: The precursor (THK-5352) dissolved in an anhydrous solvent (e.g.,

DMSO) is added to the dried [¹⁸F]fluoride/K222 complex. The reaction mixture is heated

(e.g., at 110°C for 7-10 minutes) to facilitate nucleophilic substitution.[15][16]

Hydrolysis: The protecting group (tetrahydropyranyl) is removed by acid hydrolysis.[15]

Purification: The crude product is purified using semi-preparative high-performance liquid

chromatography (HPLC).[1][15]

Formulation: The purified [¹⁸F]THK-5351 fraction is collected, the solvent is removed, and the

final product is formulated in a physiologically compatible solution (e.g., saline with a small

amount of ethanol or polysorbate-80) for injection.[1]

Quality Control:

Radiochemical Purity: Determined by analytical HPLC, should be >95%.[1]

Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the

compound.[1]

Residual Solvents: Checked by gas chromatography.[17]

Radiosynthesis Workflow Diagram:
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Caption: Experimental workflow for the radiosynthesis of [¹⁸F]THK-5351.
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In Vitro Autoradiography
Protocol:

Tissue Preparation: Postmortem human brain sections are used.[1]

Incubation: Sections are incubated with a low nanomolar concentration (e.g., 3 nM) of ³H-

labeled THK-5351 at room temperature for a defined period (e.g., 30 minutes).[1]

Washing: To remove non-specifically bound tracer, sections are washed sequentially in

buffers, for instance, phosphate-buffered saline (PBS) with 1% bovine serum albumin,

followed by washes in PBS alone.[1]

Drying and Exposure: The washed and dried sections are exposed to an imaging plate for

several days.[1]

Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms show

the distribution and density of tracer binding.

Summary and Conclusion
The THK5351 R enantiomer is a chiral arylquinoline, but it is the S-enantiomer that has been

predominantly developed and evaluated as a PET radiotracer for tau pathology. While sharing

fundamental physicochemical properties with its S-counterpart, preclinical studies have

indicated that the S-enantiomer possesses a more favorable pharmacokinetic profile for brain

imaging.[2][3][4][5][6] A key characteristic of THK5351 is its dual binding affinity for both tau

aggregates and MAO-B, which complicates its use as a specific tau imaging agent.[10][11][12]

[13] The detailed experimental protocols available are primarily for the radiosynthesis of

[¹⁸F]THK-5351 (the S-enantiomer), reflecting its significance in the field of neuroimaging

research. For professionals in drug development and neuroscience research, understanding

the properties of both enantiomers and the compound's binding profile is essential for the

accurate design and interpretation of studies targeting tau pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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